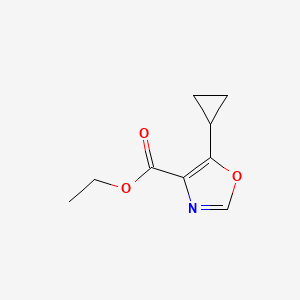

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

CAS No.:

Cat. No.: VC13398347

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO3 |

|---|---|

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H11NO3/c1-2-12-9(11)7-8(6-3-4-6)13-5-10-7/h5-6H,2-4H2,1H3 |

| Standard InChI Key | FFBACWXOVOFWQR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC=N1)C2CC2 |

| Canonical SMILES | CCOC(=O)C1=C(OC=N1)C2CC2 |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is C₉H₁₁NO₃, yielding a molecular weight of 181.19 g/mol. The oxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom, with the cyclopropyl group introducing steric strain and unique electronic effects. The ethyl ester at position 4 enhances solubility in organic solvents and facilitates further functionalization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy of analogous oxazole esters reveals distinct signals:

-

¹H NMR: A singlet at δ 1.3–1.4 ppm for the ethyl ester methyl group, a quartet at δ 4.2–4.4 ppm for the ester CH₂, and cyclopropyl protons appearing as multiplet signals between δ 0.8–1.2 ppm .

-

¹³C NMR: Carbonyl carbons resonate at δ 160–170 ppm, with the cyclopropyl carbons observed at δ 8–15 ppm.

Mass spectrometry typically shows a molecular ion peak at m/z 181, with fragmentation patterns indicating loss of the ethoxy group (Δ m/z 45) and cyclopropane ring cleavage .

Synthetic Methodologies

Cyclopropane Ring Formation

The cyclopropyl group is introduced via [2+1] cycloaddition of dichlorocarbene to allylic precursors or through copper-catalyzed coupling reactions. For example, cyclopropanation of 5-vinyloxazole derivatives using diazomethane and a palladium catalyst achieves moderate yields.

Oxazole Ring Construction

The oxazole core is synthesized via Hantzsch-type reactions, combining α-haloketones with ethyl isocyanoacetate. A representative pathway involves:

-

Condensation of ethyl 2-chloroacetoacetate with cyclopropanecarboxamide.

-

Cyclization under acidic conditions (e.g., HCl/EtOH) to form the oxazole ring .

Esterification and Functionalization

The ethyl ester is introduced either during cyclization or via post-synthetic modification. For instance, Steglich esterification of the carboxylic acid intermediate with ethanol and DCC (dicyclohexylcarbodiimide) affords the ester in >80% yield .

Table 1: Optimization of Synthetic Conditions

Physicochemical Properties

Thermodynamic Stability

Density functional theory (DFT) calculations predict a planar oxazole ring with slight puckering due to the cyclopropyl group. The compound exhibits moderate thermal stability, decomposing at >200°C without melting.

Solubility and Partitioning

-

LogP: Experimental logP values for similar oxazole esters range from 1.2–1.5, indicating moderate lipophilicity .

-

Solubility: Freely soluble in dichloromethane (≥50 mg/mL) and ethyl acetate (≥30 mg/mL); poorly soluble in water (<0.1 mg/mL) .

Applications in Pharmaceutical Chemistry

Antimicrobial Activity

Oxazole derivatives demonstrate broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest potential for antibiotic development.

Herbicidal Activity

Structure-activity relationship (SAR) studies indicate that the cyclopropyl group enhances herbicidal efficacy. In greenhouse trials, analogues suppressed Amaranthus retroflexus growth by 90% at 100 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume